(R)-1-Cyclopentyl-2-cyclopropylethan-1-amine
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Overview
Description
®-1-Cyclopentyl-2-cyclopropylethan-1-amine is an organic compound characterized by its unique structure, which includes a cyclopentyl ring and a cyclopropyl group attached to an ethanamine backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ®-1-Cyclopentyl-2-cyclopropylethan-1-amine typically involves the following steps:
Formation of the Cyclopropyl Group: This can be achieved through the reaction of a suitable precursor with a cyclopropylating agent under controlled conditions.
Attachment of the Cyclopentyl Ring: The cyclopentyl group is introduced via a nucleophilic substitution reaction, where a cyclopentyl halide reacts with an appropriate nucleophile.
Formation of the Ethanamine Backbone: The final step involves the formation of the ethanamine backbone through reductive amination or other suitable methods.
Industrial Production Methods
In an industrial setting, the production of ®-1-Cyclopentyl-2-cyclopropylethan-1-amine may involve large-scale batch or continuous flow processes. These methods ensure high yield and purity of the final product, often utilizing automated systems for precise control of reaction conditions.
Chemical Reactions Analysis
Types of Reactions
®-1-Cyclopentyl-2-cyclopropylethan-1-amine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding ketones or carboxylic acids.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of amines or alcohols.
Substitution: Nucleophilic substitution reactions can occur, where the amine group is replaced by other functional groups using suitable reagents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Alkyl halides in the presence of a base.
Major Products
The major products formed from these reactions include ketones, carboxylic acids, amines, and substituted ethanamines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
®-1-Cyclopentyl-2-cyclopropylethan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex organic molecules.
Biology: The compound is studied for its potential biological activity, including its interaction with various enzymes and receptors.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals.
Mechanism of Action
The mechanism of action of ®-1-Cyclopentyl-2-cyclopropylethan-1-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may exert its effects by binding to these targets and modulating their activity, leading to various biological responses. The exact pathways involved depend on the specific application and the biological system being studied.
Comparison with Similar Compounds
Similar Compounds
1-Cyclopentyl-2-cyclopropylethan-1-amine: Lacks the ®-configuration, which may affect its biological activity and chemical properties.
Cyclopentylamine: Contains only the cyclopentyl group attached to an amine, lacking the cyclopropyl group.
Cyclopropylethanamine: Contains only the cyclopropyl group attached to an ethanamine backbone, lacking the cyclopentyl group.
Uniqueness
®-1-Cyclopentyl-2-cyclopropylethan-1-amine is unique due to its specific stereochemistry and the presence of both cyclopentyl and cyclopropyl groups. This combination of structural features imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
Molecular Formula |
C10H19N |
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Molecular Weight |
153.26 g/mol |
IUPAC Name |
(1R)-1-cyclopentyl-2-cyclopropylethanamine |
InChI |
InChI=1S/C10H19N/c11-10(7-8-5-6-8)9-3-1-2-4-9/h8-10H,1-7,11H2/t10-/m1/s1 |
InChI Key |
OABJFMDLROWCKJ-SNVBAGLBSA-N |
Isomeric SMILES |
C1CCC(C1)[C@@H](CC2CC2)N |
Canonical SMILES |
C1CCC(C1)C(CC2CC2)N |
Origin of Product |
United States |
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